An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Methoxymethyl)phenol
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Methoxymethyl)phenol
Introduction
3-(Methoxymethyl)phenol (CAS No. 57234-51-2) is a substituted aromatic compound of interest in synthetic chemistry and materials science.[1] As with any specialty chemical, unequivocal structural confirmation is paramount for its application in research and development, particularly in fields like drug discovery where precise molecular architecture dictates biological activity. Spectroscopic analysis provides the definitive fingerprint for such confirmation.
The core functional groups dictating the spectroscopic behavior of this molecule are the phenol moiety (a hydroxyl group directly attached to a benzene ring), a benzyl ether linkage (-CH₂-O-), and a meta-substituted aromatic ring. Understanding how each of these components contributes to the overall spectra is key to its confident identification.
Caption: Chemical Structure of 3-(Methoxymethyl)phenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(Methoxymethyl)phenol, we anticipate distinct signals in both ¹H and ¹³C NMR spectra corresponding to each unique proton and carbon environment.
Proton (¹H) NMR Spectroscopy
Core Principle: ¹H NMR spectroscopy maps the chemical environment of protons. The chemical shift (δ) is influenced by the electron density around the nucleus, while spin-spin coupling (splitting) reveals the number of neighboring protons.
Experimental Protocol: ¹H NMR Data Acquisition
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for phenols as it allows for the observation of the exchangeable hydroxyl proton.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm.
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Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
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Data Acquisition: Obtain a high-resolution spectrum with an adequate number of scans to ensure a good signal-to-noise ratio.
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Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
Predicted ¹H NMR Spectrum and Interpretation: The structure of 3-(Methoxymethyl)phenol has five distinct types of protons: the phenolic -OH, the benzylic -CH₂-, the methoxy -CH₃, and four unique aromatic protons.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Authoritative Grounding |
| Phenolic Proton | 4.0 - 7.0 | Broad Singlet | 1H | Ar-OH | The chemical shift is highly variable and depends on solvent, concentration, and temperature. The proton is acidic and undergoes rapid exchange, resulting in a broad signal with no observable coupling.[2] |
| Aromatic Protons | 6.7 - 7.3 | Multiplet | 4H | Ar-H | The four aromatic protons are non-equivalent and will couple with each other, creating a complex multiplet. Protons ortho and para to the electron-donating -OH and -CH₂OCH₃ groups will be shifted upfield (lower ppm) compared to the proton situated between the two substituents. |
| Methylene Protons | ~4.4 - 4.6 | Singlet | 2H | Ar-CH₂ -O | These protons are on a carbon adjacent to both an aromatic ring and an oxygen atom (benzylic ether), causing a significant downfield shift. No adjacent protons result in a singlet. This is consistent with data for the isomeric 4-(methoxymethyl)phenol.[3] |
| Methoxy Protons | ~3.3 - 3.5 | Singlet | 3H | O-CH₃ | These protons are on a carbon attached to an electronegative oxygen atom. The lack of adjacent protons results in a singlet. This chemical shift is typical for methyl ethers. |
Carbon-¹³ (¹³C) NMR Spectroscopy
Core Principle: ¹³C NMR spectroscopy detects the carbon nuclei in a molecule. The chemical shift of each carbon is highly sensitive to its electronic environment, providing a map of the carbon skeleton.
Experimental Protocol: ¹³C NMR Data Acquisition The protocol is similar to that for ¹H NMR, using the same sample. The experiment is typically run as a broadband-decoupled sequence to ensure that all signals appear as singlets, simplifying the spectrum by removing C-H coupling.
Predicted ¹³C NMR Spectrum and Interpretation: Due to the lack of symmetry, all eight carbon atoms in 3-(Methoxymethyl)phenol are chemically non-equivalent and should produce eight distinct signals.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale & Authoritative Grounding |
| C-OH | ~155 - 158 | C 3 | The ipso-carbon attached to the highly electronegative hydroxyl group is strongly deshielded and appears furthest downfield.[4] |
| C-CH₂OCH₃ | ~138 - 140 | C 1 | The ipso-carbon bearing the methoxymethyl group is also deshielded, but less so than the phenolic carbon. |
| Aromatic C-H | ~113 - 130 | C 2, C 4, C 5, C 6 | The remaining four aromatic carbons appear in the typical aromatic region. The carbon between the two substituents (C2) and the carbon para to the hydroxyl group (C5) are expected to be the most shielded (lowest ppm) due to the electron-donating effects of the substituents. |
| Methylene Carbon | ~72 - 75 | Ar-CH₂ -O | This sp³ carbon is attached to an electronegative oxygen and an aromatic ring, shifting it downfield compared to a standard alkane carbon. This prediction is based on data for analogous benzyl ethers. |
| Methoxy Carbon | ~55 - 58 | O-CH₃ | This sp³ carbon is attached to an electronegative oxygen atom and appears in the typical range for a methoxy group.[5] |
Infrared (IR) Spectroscopy
Core Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.
Experimental Protocol: IR Data Acquisition
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Sample Preparation: For a liquid sample like 3-(methoxymethyl)phenol, the spectrum can be obtained from a neat thin film between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be dissolved in a solvent like chloroform (CHCl₃) and placed in a solution cell.
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition: A background spectrum of air (or the pure solvent) is collected first. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Predicted IR Spectrum and Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Authoritative Grounding |
| 3550 - 3200 | O-H Stretch (broad) | Phenol (-OH) | The broadness of this strong absorption is a hallmark of hydrogen bonding between phenol molecules.[6] |
| 3100 - 3000 | C-H Stretch | Aromatic C-H | These absorptions are typically of medium intensity and appear at wavenumbers just above 3000 cm⁻¹. |
| 2950 - 2850 | C-H Stretch | Aliphatic C-H (-CH₂, -CH₃) | These correspond to the stretching vibrations of the sp³ hybridized carbons in the methoxymethyl group. |
| 1600 & 1475 | C=C Stretch | Aromatic Ring | These two characteristic bands, often sharp and of medium-to-strong intensity, confirm the presence of the benzene ring. |
| ~1230 | C-O Stretch | Phenolic C-O | The stretching vibration of the sp² carbon-oxygen bond in the phenol group is typically strong. |
| ~1100 | C-O Stretch | Ether C-O-C | The asymmetric stretching of the ether linkage results in a strong, characteristic absorption band. |
Mass Spectrometry (MS)
Core Principle: Mass spectrometry determines the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) MS, a high-energy electron beam bombards the molecule, causing it to ionize and fragment. The resulting fragmentation pattern provides valuable information about the molecule's structure and molecular weight.
Experimental Protocol: MS Data Acquisition
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Sample Introduction: A small amount of the sample is introduced into the high-vacuum source of the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
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Ionization: The sample is vaporized and bombarded with a 70 eV electron beam, causing the ejection of an electron to form a molecular ion (M⁺•).
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Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, stable cations and neutral radicals.
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Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.
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Detection: An electron multiplier detects the ions, generating the mass spectrum.
Predicted Mass Spectrum and Interpretation: The molecular formula of 3-(Methoxymethyl)phenol is C₈H₁₀O₂. The molecular weight is 138.16 g/mol .
Molecular Ion (M⁺•):
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m/z 138: This peak corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.
Key Fragmentation Pathways: The primary fragmentation will be driven by the stability of the resulting carbocations, particularly those stabilized by the aromatic ring (benzylic cations).
Caption: Predicted major fragmentation pathways for 3-(Methoxymethyl)phenol in EI-MS.
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Benzylic Cleavage (m/z 107): The most favorable fragmentation is the cleavage of the C-O bond in the ether, losing a methoxy radical (•OCH₃, 31 Da). This forms the highly stable hydroxytropylium ion or a related benzyl cation at m/z 107 . This is expected to be the base peak (the most intense peak in the spectrum), a pattern observed in the isomeric 4-(methoxymethyl)phenol.[3]
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Loss of Formaldehyde (m/z 108): A rearrangement followed by the loss of a neutral formaldehyde molecule (CH₂O, 30 Da) could lead to a fragment corresponding to m-cresol at m/z 108 .
Conclusion
The structural elucidation of 3-(Methoxymethyl)phenol relies on a synergistic interpretation of NMR, IR, and MS data. The ¹H and ¹³C NMR spectra will confirm the precise carbon-hydrogen framework and the unique chemical environments of all atoms. The IR spectrum will verify the presence of the critical phenol and ether functional groups. Finally, mass spectrometry will confirm the molecular weight and reveal characteristic fragmentation patterns, such as the formation of a stable m/z 107 ion, that corroborate the proposed structure. This guide provides the predictive data and underlying scientific principles necessary for researchers to confidently verify the identity and purity of this compound.
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